molecular formula C10H7Cl B1664548 1-Chloronaphthalene CAS No. 90-13-1

1-Chloronaphthalene

Cat. No.: B1664548
CAS No.: 90-13-1
M. Wt: 162.61 g/mol
InChI Key: JTPNRXUCIXHOKM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Biodegradation

1-Chloronaphthalene undergoes microbial degradation via bacterial cultures , producing metabolites such as:

  • 8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene

  • 3-chlorosalicylic acid (further degraded to 3-chlorocatechol and CO₂ via ortho-cleavage pathways) .

  • Cometabolic processes : Pseudomonas strains metabolize it when grown on naphthalene, leading to intermediates like 4-chlorosalicylic acid and 4-chlorocatechol .

Table 2: Biodegradation Pathways

PathwayKey Metabolites
Initial metabolism8-chloro-1,2-dihydroxynaphthalene
Further degradation3-chlorosalicylic acid → CO₂
Cometabolism4-chlorosalicylic acid

Electrochemical Reduction

Complete dechlorination (>99.99%) is achieved via electrochemical reduction using a naphthalene radical anion as a mediator:

  • Conditions : Tetra-n-butylammonium perchlorate/dimethylformamide solution, applied potential of naphthalene reduction .

  • Mechanism : Autocatalytic process where the radical anion mediates electron transfer to the substrate .

  • Kinetics : Reaction rate depends on substrate concentration (order 0.5) and naphthalene (order 1) .

Table 3: Electrochemical Reduction Parameters

ParameterDetails
SolventDMF with tetra-n-butylammonium perchlorate
MediatorNaphthalene radical anion
Efficiency>99.99% dechlorination
Time<1 hour

Reactivity with Oxidizing Agents

This compound is incompatible with strong oxidizing agents , leading to hazardous reactions:

  • Decomposition products : Toxic fumes (e.g., hydrogen chloride, carbon oxides) upon heating .

  • Exposure risks : Irritation of skin, eyes, and mucous membranes; systemic effects like headache and vertigo .

Table 4: Safety and Reactivity

HazardDetails
Acute toxicityOral LD₅₀: 1540 mg/kg (rat)
DecompositionReleases HCl and COx at high temperatures

Photodegradation and Environmental Fate

This compound is susceptible to photolysis due to UV absorption. In atmospheric reactions, it may undergo:

  • Photochemical reactions : Formation of polycyclic aromatic hydrocarbons (PAHs) via interaction with chlorine radicals .

  • Atmospheric half-life : Limited data, but related dichloronaphthalenes have half-lives of ~2.7 days .

Electron Beam (EB) Irradiation

Decomposition efficiency under EB irradiation in air or nitrogen:

  • Air vs. N₂ : Higher efficiency in air (80% at 57.9 kGy dose) .

  • Mechanism : Likely radical-mediated breakdown, though detailed pathways are unclear .

Scientific Research Applications

Chemical Properties and Background

1-Chloronaphthalene is a colorless, oily liquid known for its toxicity and potential environmental impact. It is primarily synthesized through the chlorination of naphthalene, yielding both this compound and its isomer, 2-chloronaphthalene. Historically, it served as a solvent for oils, fats, and pesticides until the late 20th century when concerns over its environmental effects led to decreased usage .

Biodegradation Studies

Recent research has highlighted the role of bacteria in the biodegradation of this compound. A study demonstrated that bacterial strains from the genera Pseudomonas and Serratia exhibited increased degradation rates of this compound after prolonged exposure. Specifically, these strains achieved a degradation efficiency of 70% after adaptation compared to only 55% in unexposed systems. This adaptation involved significant modifications to the bacterial cell walls and membranes, enhancing their ability to assimilate hydrophobic pollutants .

Use as a Biocide

This compound is utilized as a biocide in various applications, particularly in timber preservation within shipping containers. Its efficacy in controlling pests makes it a valuable compound in maintaining the integrity of wood products during transport .

Refractive Index Testing

One notable application of this compound is in the determination of the refractive index of crystals. This property is crucial in various analytical techniques where precise measurements are required .

Calibration Standards

In analytical chemistry, this compound serves as a calibration standard for water discharge analysis and renal calculi analysis. Its stable chemical properties make it suitable for ensuring accurate measurements in laboratory settings .

Processing Additive in Photovoltaics

In material science, this compound has been employed as a processing additive in the fabrication of fullerene-based photovoltaic devices. Research indicates that incorporating small amounts of this compound can significantly enhance the power conversion efficiency of organic solar cells .

Plasticizing Agent

Additionally, it has been used as a plasticizing solvent mediator in PVC-based membranes for sensors designed to detect arsenite levels. This application underscores its versatility in developing sensitive analytical devices .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Environmental ScienceBiodegradationIncreased degradation efficiency (70% vs. 55%) post-adaptation
Analytical ChemistryRefractive index testingUsed for precise measurements in crystal analysis
Calibration standardEnsures accurate results in water discharge analysis
Material SciencePhotovoltaic devicesEnhances power conversion efficiency
Plasticizing agent for sensorsEffective in arsenite detection

Case Studies

Case Study 1: Bacterial Adaptation to this compound
A study conducted over twelve months demonstrated that Pseudomonas strains adapted their cell properties to enhance biodegradation capabilities significantly. The research utilized infrared spectroscopy to analyze changes in polysaccharide ratios on bacterial surfaces, confirming structural adaptations that facilitated higher degradation rates .

Case Study 2: Use in Photovoltaic Devices
In a series of experiments involving organic solar cells, researchers found that adding this compound improved the morphology of the active layer, leading to doubled power conversion efficiencies compared to control samples without the additive .

Mechanism of Action

The mechanism of action of 1-chloronaphthalene involves its interaction with molecular targets through its chlorine atom. The chlorine nucleus alters the naphthalene structure by induction and mesomeric effects, distorting the nearby carbon-carbon bonds and angles . This alteration affects the compound’s reactivity and interactions with other molecules, contributing to its various chemical and biological effects.

Comparison with Similar Compounds

1-Chloronaphthalene can be compared with other chlorinated naphthalenes, such as 2-chloronaphthalene, dichloronaphthalenes, and trichloronaphthalenes . These compounds share similar structural features but differ in the position and number of chlorine atoms on the naphthalene ring. The unique position of the chlorine atom in this compound gives it distinct chemical properties and reactivity compared to its isomers and higher chlorinated derivatives .

    2-Chloronaphthalene: An isomer of this compound with the chlorine atom at the second position on the naphthalene ring.

    Dichloronaphthalenes: Compounds with two chlorine atoms on the naphthalene ring, which can be in various positions.

    Trichloronaphthalenes: Compounds with three chlorine atoms on the naphthalene ring, leading to further variations in chemical properties and reactivity.

Biological Activity

1-Chloronaphthalene (1-CN) is a chlorinated aromatic hydrocarbon that has garnered attention due to its significant biological activity, particularly its toxicity and potential for biodegradation. This article explores the biological properties of this compound, focusing on its effects on microbial systems, its environmental implications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of naphthalene with a chlorine atom substituted at the first position of the naphthalene ring. Its molecular formula is C10H7ClC_{10}H_7Cl, with a molecular weight of approximately 162.62 g/mol. The compound appears as a colorless to pale yellow liquid and possesses a distinct aromatic odor, which influences its reactivity and interactions with biological systems due to the inductive and mesomeric effects of the chlorine atom.

Toxicity and Environmental Impact

This compound is classified as harmful to aquatic life and has been associated with bioaccumulation in fish. Exposure can lead to various health effects, including skin irritation and respiratory issues, raising concerns about its carcinogenic potential. The compound's persistence in the environment makes it a subject of study regarding its long-term ecological effects.

Microbial Biodegradation

Research indicates that certain bacterial strains have developed mechanisms to degrade this compound effectively. A study demonstrated that bacteria from the genera Pseudomonas and Serratia, after prolonged exposure (12 months) to this compound, exhibited enhanced biodegradation capabilities—70% degradation efficiency compared to 55% in unexposed systems . This adaptation was linked to changes in cell surface properties, including increased polysaccharide content in the outer layers of bacterial cells, which was confirmed by infrared spectroscopy.

Table: Biodegradation Efficiency of Bacterial Strains

Bacterial StrainDegradation Efficiency (%)Exposure Duration
Pseudomonas7012 months
Serratia7012 months
Unexposed Control55N/A

Case Study 1: Indoor Air Contamination

A case study investigated the presence of monochloronaphthalene in indoor air, highlighting its association with building-related symptoms (BRS). The research indicated that exposure to indoor contaminants, including chlorinated compounds like this compound, could exacerbate respiratory issues among occupants .

Case Study 2: Antimicrobial Properties

In another study focusing on derivatives of naphthoquinones, it was found that compounds related to chloronaphthalene exhibited antimicrobial properties against various bacteria and fungi. These findings suggest potential therapeutic applications for modified chloronaphthalene derivatives .

Research Findings

Recent investigations into the structure of this compound using high-resolution spectroscopy have provided insights into its electronic structure. The presence of chlorine significantly alters the electronic characteristics of the molecule, influencing its interactions with biological systems . Understanding these interactions is crucial for assessing both the environmental impact and potential applications of this compound.

Properties

IUPAC Name

1-chloronaphthalene
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InChI

InChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
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InChI Key

JTPNRXUCIXHOKM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2Cl
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Molecular Formula

C10H7Cl
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DSSTOX Substance ID

DTXSID2024791
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Molecular Weight

162.61 g/mol
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Physical Description

1-chloronaphthalene is a clear colorless to amber oily viscous liquid. (NTP, 1992), Colorless to amber oily liquid; [CAMEO], OILY COLOURLESS LIQUID.
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Boiling Point

505 °F at 760 mmHg (NTP, 1992), 259.3 °C @ 760 mm Hg, 260 °C
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Flash Point

250 °F (NTP, 1992), 121 °C, 250 °F (121 °C) (closed cup), 121 °C c.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in benzene, petroleum ether, alcohol, In water, 17.4 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (poor)
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Density

1.1938 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.19382 @ 20 °C/4 °C, Relative density (water = 1): 1.2
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Vapor Density

5.6 (Air= 1), Relative vapor density (air = 1): 5.6
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Vapor Pressure

1 mmHg at 177.1 °F ; 100 mmHg at 356.7 °F; 760 mmHg at 498.7 °F (NTP, 1992), 0.02 [mmHg], 0.029 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 4
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Color/Form

Oily liquid

CAS No.

90-13-1, 25586-43-0
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4OIF2EC56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-CHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-9 to -4 °F (NTP, 1992), -2.5 °C, -2.3 °C
Record name 1-CHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Chloronaphthalene
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1-Chloronaphthalene
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1-Chloronaphthalene
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1-Chloronaphthalene
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.